molecular formula C11H16FN B1594432 (4-Fluorobenzyl)isobutylamine CAS No. 359446-04-1

(4-Fluorobenzyl)isobutylamine

Cat. No.: B1594432
CAS No.: 359446-04-1
M. Wt: 181.25 g/mol
InChI Key: SOUYVJATMXDMQK-UHFFFAOYSA-N
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Description

(4-Fluorobenzyl)isobutylamine is a synthetic organic compound with the molecular formula C11H16FN. It belongs to the class of phenylmethylamines, characterized by a phenyl group substituted by a methanamine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

(4-Fluorobenzyl)isobutylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between fluorinated compounds and biological molecules.

    Medicine: this compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, where the presence of fluorine can enhance material properties like chemical resistance and thermal stability.

Mechanism of Action

Target of Action

The primary target of (4-Fluorobenzyl)isobutylamine is Trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in protein digestion and other physiological processes.

Mode of Action

It is known to interact with its target, trypsin-1 . The compound’s interaction with its targets and any resulting changes are yet to be elucidated.

Biochemical Analysis

Biochemical Properties

(4-Fluorobenzyl)isobutylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes such as trypsin-1, influencing its activity . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of certain genes involved in metabolic pathways . Additionally, this compound can impact cellular metabolism by modifying the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to changes in the transcriptional activity of target genes, thereby affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, it has been shown to affect the activity of enzymes involved in the oxidative defluorination pathway . These interactions can lead to changes in metabolic flux and levels of specific metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments are influenced by these interactions.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorobenzyl)isobutylamine typically involves the reaction of 4-fluorobenzyl chloride with isobutylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of several hours.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: (4-Fluorobenzyl)isobutylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Hydroxide ions, alkoxide ions; basic conditions.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Hydroxylated or alkoxylated derivatives.

Comparison with Similar Compounds

    (4-Fluorobenzyl)amine: A simpler analog with similar chemical properties but lacking the isobutyl group.

    (4-Fluorophenyl)methylamine: Another related compound with a different substitution pattern on the phenyl ring.

    (4-Fluorobenzyl)ethylamine: A compound with an ethyl group instead of an isobutyl group.

Uniqueness: (4-Fluorobenzyl)isobutylamine is unique due to the presence of both the fluorine atom and the isobutyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and altered reactivity, making it valuable in various applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-9(2)7-13-8-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUYVJATMXDMQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359510
Record name (4-FLUOROBENZYL)ISOBUTYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359446-04-1
Record name (4-FLUOROBENZYL)ISOBUTYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-fluorobenzaldehyde (6.0 mL, 55.93 mmol), and isobutylamine (3.72 g, 50.85 mmol) in toluene (30 mL) was heated at reflux using Dean-Stark apparatus of 5 hours. The mixture was stood at ambient temperature for 18 hours then cooled in an ice-bath. Sodium borohydride (2.89 g, 76.28 mmol) was added followed by MeOH (5 mL). After 1 hour at 0° C. the reaction was quenched with 1M HCl, basified with a saturated solution of NaHCO3 and extracted into EtOAc (3×). The combined extracts were washed with brine, dried over Na2SO4 and concentrated under vacuum. Purification by silica gel column chromatography (0-10% MeOH in DCM) afforded the title compound (6.98 g, 76%) as a colourless oil. 1H NMR (300 MHz, CDCl3) δ 7.28 (m, 2H), 7.00 (m, 2H), 3.74 (s, 2H), 2.42 (d, J=6.8 Hz, 2H), 1.76 (m, 1H), 0.91 (d, J=6.6 Hz, 6H).
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.89 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
76%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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